molecular formula C17H15FN2O2S B11069214 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide

Cat. No.: B11069214
M. Wt: 330.4 g/mol
InChI Key: RBOCDZRSPHYZTD-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a propoxybenzamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-propoxybenzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

6-fluoro-1,3-benzothiazol-2-amine+3-propoxybenzoyl chlorideThis compound+HCl\text{6-fluoro-1,3-benzothiazol-2-amine} + \text{3-propoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-fluoro-1,3-benzothiazol-2-amine+3-propoxybenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The fluorine atom in the benzothiazole ring enhances its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxybenzamide group enhances its solubility and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C17H15FN2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propoxybenzamide

InChI

InChI=1S/C17H15FN2O2S/c1-2-8-22-13-5-3-4-11(9-13)16(21)20-17-19-14-7-6-12(18)10-15(14)23-17/h3-7,9-10H,2,8H2,1H3,(H,19,20,21)

InChI Key

RBOCDZRSPHYZTD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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